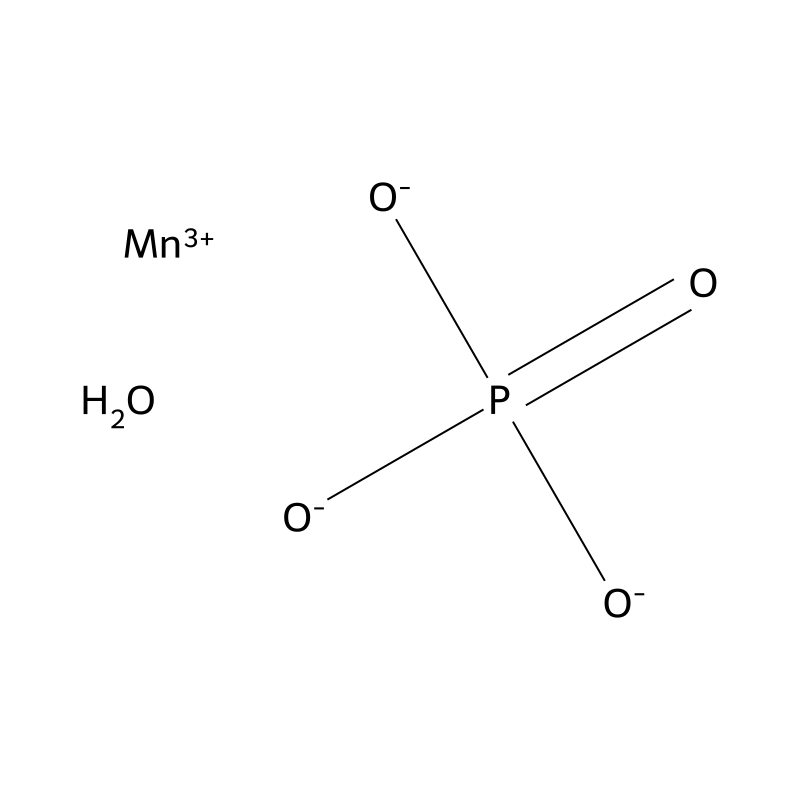

MANGANESE(III) PHOSPHATE HYDRATE

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Nanozyme Activity for Glutathione Detection

Field: Biochemistry

Photoelectrochemical O2 Generation

Field: Energy Materials

Application: Hydrated Manganese Phosphate has been used as a catalyst for photoelectrochemical O2 generation.

Inorganic Pigment Materials

Field: Inorganic Chemistry

Application: Manganese Phosphate Hydrate crystals have been synthesized in aqueous conditions for creating inorganic pigment materials.

Transmission Performance of Coated Gears

Field: Mechanical Engineering

Application: Manganese Phosphate has been used as a coating on gears to improve their transmission performance.

Hybrid Supercapacitors

Field: Material Science

Pharmaceutical Intermediate

Real-time Monitoring of Superoxide Anions

Stabilization/Solidification of Mn2+ and NH4±N

Manganese(III) phosphate hydrate, with the chemical formula MnPO₄·H₂O, is an inorganic compound characterized by its hygroscopic nature and purple color. Upon absorbing moisture, it transitions to a pale-green monohydrate form. The compound is notable for its unique structural properties, exhibiting a monoclinic crystal system in its hydrated state, while the anhydrous form adopts an olivine structure. Manganese(III) phosphate hydrate is primarily synthesized through reactions involving manganese(II) salts and phosphoric acid, followed by oxidation processes .

- Synthesis Reaction: The monohydrate is produced by reacting manganese(II) sulfate with phosphoric acid:

- Decomposition Reaction: Upon heating, manganese(III) phosphate hydrate decomposes into manganese(II) pyrophosphate and water:

- Comproportionation Reaction: This reaction involves the interaction of permanganate and manganese(II) ions in phosphoric acid:

The synthesis of manganese(III) phosphate hydrate can be achieved through several methods:

- Direct Reaction: The most common method involves the direct reaction of manganese(II) salts (such as manganese(II) sulfate) with phosphoric acid, followed by oxidation with nitric acid.

- Comproportionation Method: This involves mixing permanganate ions with manganese(II) ions in an acidic phosphate solution, leading to the formation of manganese phosphate.

- Thermal Decomposition: Heating manganese(III) acetate with phosphoric acid can also yield manganese(III) phosphate hydrate .

Manganese(III) phosphate hydrate finds applications across various fields:

- Pharmaceuticals: It serves as an intermediate in drug synthesis and development.

- Electrochemistry: The compound is utilized in battery technology due to its electrochemical properties.

- Catalysis: It acts as a catalyst in organic synthesis reactions.

- Material Science: Its unique structural properties make it suitable for use in ceramics and coatings .

Research has indicated that manganese(III) phosphate hydrate interacts with other compounds, particularly in catalytic processes. Studies have shown that it can enhance the electrochemical kinetics of certain reactions when used as an electrode material in batteries . Additionally, its interactions with various biological molecules have been explored to understand its potential therapeutic benefits.

Manganese(III) phosphate hydrate shares similarities with several other manganese and phosphate compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Formula | Key Characteristics |

|---|---|---|

| Manganese(II) phosphate | Mn₃(PO₄)₂ | More stable than manganese(III); less reactive |

| Manganese(IV) oxide | MnO₂ | Exhibits different oxidation states; used in batteries |

| Manganese(II) pyrophosphate | Mn₂P₂O₇ | Decomposed product of manganese(III) phosphate hydrate; used as a fertilizer |

| Manganese(III) acetate | Mn(CH₃COO)₃ | Soluble; used in organic synthesis |

Manganese(III) phosphate hydrate is unique due to its specific hydration state and the resulting crystal structure that influences its reactivity and applications compared to these similar compounds .